molecular formula C16H18F3N3O2S B379714 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 305373-09-5

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B379714
CAS No.: 305373-09-5
M. Wt: 373.4g/mol
InChI Key: JSCQQZUIHMITGK-UHFFFAOYSA-N
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Description

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that belongs to the thiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H16F3N3O2S
  • Molecular Weight : 359.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes include:

  • Cyclization reactions : Formation of the thiazolidine ring through cyclization of precursor molecules.
  • Amidation reactions : Introduction of the acetamide group through amidation of the thiazolidine ring.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study indicated that various thiazolidine-based compounds demonstrated potent activity against a range of bacterial strains, suggesting their potential use as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazolidine derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to 2-(thio)ureabenzothiazoles have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant activity , which may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Activity

In a specific case study, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties. The results showed that certain derivatives exhibited significant inhibition of cell viability in human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines with IC50 values ranging from 6 to 20 μM .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23110
Compound BNUGC-315
Compound CSK-Hep-112

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazolidine derivatives against various pathogens, including E. coli and S. aureus. The results indicated that these compounds had minimum inhibitory concentrations (MICs) as low as 32 μg/mL against some strains, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-8-6-5-7-10(11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQQZUIHMITGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(F)(F)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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